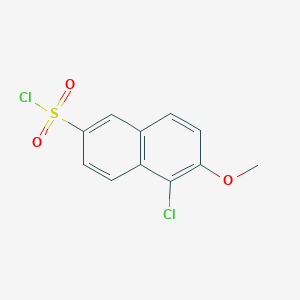

5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride

説明

Systematic Nomenclature and Structural Representation

IUPAC Name and Alternative Designations

The compound is systematically named 5-chloro-6-methoxynaphthalene-2-sulfonyl chloride under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects the positions of functional groups on the naphthalene backbone:

- A chlorine atom at position 5.

- A methoxy group (-OCH₃) at position 6.

- A sulfonyl chloride (-SO₂Cl) at position 2.

Alternative designations include:

- 5-Chloro-6-methoxy-2-naphthalenesulfonyl chloride (used in chemical vendor databases).

- 6-Methoxy-5-chloronaphthalene-2-sulfonyl chloride (reordered substituent descriptors).

The compound is also referenced by its CAS Registry Number 186550-37-8 , which serves as a unique identifier in chemical databases.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₁₁H₈Cl₂O₃S (molecular weight: 291.15 g/mol) defines its composition. The naphthalene core (C₁₀H₈) is substituted with:

- Two chlorine atoms (Cl₂).

- One methoxy group (OCH₃).

- One sulfonyl chloride group (SO₂Cl).

Structural Isomerism

Isomerism in this compound arises from:

- Positional Isomerism :

- Variations in substituent positions (e.g., sulfonyl chloride at position 1 instead of 2).

- Example: 6-Chloro-5-methoxy-1-naphthalenesulfonyl chloride would be a positional isomer.

- Functional Group Isomerism :

- Substitution of sulfonyl chloride with other groups (e.g., sulfonamide) alters functionality but not molecular formula.

The specific arrangement of substituents minimizes steric hindrance, favoring thermodynamic stability.

CAS Registry Number and Regulatory Classification

The CAS Registry Number 186550-37-8 is universally recognized for this compound. Regulatory classifications include:

- No direct listings under the Toxic Substances Control Act (TSCA) Inventory.

- Not annotated in the European Chemicals Agency (ECHA) database as a substance of very high concern (SVHC).

Regulatory Compliance Table

| Parameter | Value/Status | Source |

|---|---|---|

| TSCA Inventory Status | Not listed | |

| ECHA SVHC Designation | Not applicable | |

| GHS Hazard Codes | Corrosive (Skin Corr. 1B) |

The absence of stringent regulatory restrictions highlights its primary use in research and industrial synthesis rather than consumer applications.

Structural Representation

The compound’s structure is defined by the SMILES notation :COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl.

Key features include:

- A fused bicyclic naphthalene system.

- Electrophilic sulfonyl chloride group facilitating nucleophilic substitution reactions.

- Methoxy and chloro groups contributing to steric and electronic effects.

The InChIKey GEQWITQJYWFQMK-UHFFFAOYSA-N provides a standardized identifier for verifying structural integrity in digital databases.

特性

IUPAC Name |

5-chloro-6-methoxynaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3S/c1-16-10-5-2-7-6-8(17(13,14)15)3-4-9(7)11(10)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQWITQJYWFQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Pathways and Reaction Mechanisms

Starting Materials and Functional Group Considerations

The synthesis begins with naphthalene derivatives functionalized at specific positions to accommodate subsequent modifications. Key precursors include:

- 6-Methoxynaphthalene-2-sulfonic acid : Provides the methoxy and sulfonic acid groups at positions 6 and 2, respectively.

- Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride): Essential for introducing the chloro group at position 5.

The methoxy group is typically introduced via methylation of a hydroxylated naphthalene precursor, while sulfonation at position 2 is achieved using concentrated sulfuric acid or chlorosulfonic acid.

Stepwise Synthesis Protocol

Methoxylation and Sulfonation

The initial step involves the methylation of 6-hydroxynaphthalene-2-sulfonic acid using dimethyl sulfate in the presence of a base (e.g., sodium hydroxide):

$$ \text{6-Hydroxynaphthalene-2-sulfonic acid} + (\text{CH}3)2\text{SO}_4 \rightarrow \text{6-Methoxynaphthalene-2-sulfonic acid} + \text{Byproducts} $$

This reaction proceeds under reflux conditions (80–90°C) in acetone or aqueous acetone, yielding 6-methoxynaphthalene-2-sulfonic acid with >85% efficiency.

Chlorination at Position 5

Chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred for its lower corrosivity and higher selectivity:

$$ \text{6-Methoxynaphthalene-2-sulfonic acid} + \text{SOCl}2 \rightarrow \text{5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride} + \text{SO}2 + \text{HCl} $$

The reaction is conducted at −10°C to 0°C to minimize side reactions, with yields reaching 70–75% after purification.

Industrial-Scale Production and Optimization

Large-Scale Reactor Design

Industrial synthesis employs jacketed reactors equipped with temperature control systems to manage exothermic reactions during chlorination. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | −10°C to 0°C | −5°C to 5°C |

| Reaction Time | 2–3 hours | 4–6 hours |

| Yield | 70–75% | 80–85% |

| Purity Post-Distillation | 95% | 98–99% |

Solvent and Reagent Recovery

Industrial processes prioritize solvent recycling to reduce costs. For example, acetone from methylation steps is recovered via fractional distillation, achieving 90% reuse efficiency.

Reaction Optimization and Byproduct Management

Byproduct Formation and Mitigation

Common byproducts include 6-methoxynaphthalene-2-sulfonic acid dichloride (from over-chlorination) and 5,6-dichloronaphthalene-2-sulfonyl chloride (from excessive chlorination). These are minimized by:

- Strict temperature control during chlorination.

- Gradual addition of thionyl chloride to prevent localized overheating.

Analytical Characterization and Quality Control

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR confirms methoxy (−OCH₃) integration at δ 3.85 ppm and aromatic proton splitting patterns.

- Infrared Spectroscopy (IR) : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch) validate sulfonyl chloride formation.

Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) achieves a detection limit of 0.1% for residual sulfonic acid.

化学反応の分析

Types of Reactions: 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives under specific conditions.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

科学的研究の応用

5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

6-Chloro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl Chloride

- Molecular Formula : C₁₀H₈Cl₂O₃S

- Molar Mass : 279.14 g/mol

- Key Differences :

- Structural Backbone : Partially hydrogenated naphthalene (tetrahydronaphthalene) with a ketone group at position 5, unlike the fully aromatic naphthalene in the target compound.

- Substituents : Lacks the methoxy group but includes an oxo group, altering electronic properties and reactivity.

- Applications : Likely used in synthesizing reduced-ring sulfonamides or specialty polymers, where hydrogenation enhances stability or modulates solubility.

5-Chlorothiophene-2-Sulfonyl Chloride

- Molecular Formula : C₅H₃ClO₂S₂ (inferred from naming conventions)

- Key Differences :

- Aromatic System : Thiophene (5-membered sulfur-containing ring) vs. naphthalene (10-membered fused benzene rings).

- Electronic Effects : Thiophene’s electron-rich nature contrasts with naphthalene’s extended conjugation, affecting electrophilic substitution patterns.

- Applications : Thiophene-based sulfonyl chlorides are prevalent in pharmaceuticals (e.g., anticonvulsants) due to sulfur’s bioisosteric properties, whereas naphthalene derivatives may excel in materials science .

5-(3,5-Dichlorophenoxy)furan-2-carbonyl Chloride

- Molecular Formula : C₁₁H₅Cl₃O₃ (exact mass: 289.9957552 g/mol )

- Key Differences: Functional Groups: A carbonyl chloride on a furan ring vs. a sulfonyl chloride on naphthalene. Halogenation: Dual chlorine atoms on the phenoxy group enhance steric hindrance and lipophilicity compared to the single chlorine and methoxy substituents in the target compound. Reactivity: Carbonyl chlorides undergo nucleophilic acyl substitution, whereas sulfonyl chlorides participate in nucleophilic aromatic substitution or sulfonamide formation.

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Aromatic System |

|---|---|---|---|---|

| 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride | C₁₁H₈Cl₂O₃S | 289.96 | Cl (C5), OMe (C6), SO₂Cl (C2) | Naphthalene |

| 6-Chloro-5-oxo-tetrahydronaphthalene-2-sulfonyl chloride | C₁₀H₈Cl₂O₃S | 279.14 | Cl (C6), Oxo (C5), SO₂Cl (C2) | Tetrahydronaphthalene |

| 5-Chlorothiophene-2-sulfonyl chloride | C₅H₃ClO₂S₂ | ~202.66 (inferred) | Cl (C5), SO₂Cl (C2) | Thiophene |

| 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride | C₁₁H₅Cl₃O₃ | ~289.99 | Cl (phenoxy), COCl (C2) | Furan |

生物活性

5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the compound's synthesis, mechanisms of action, and its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-6-methoxynaphthalene-2-sulfonyl chloride is C₁₁H₈ClO₃S, with a molecular weight of approximately 256.71 g/mol. The compound features a chlorine atom at position 5 and a methoxy group at position 6 on the naphthalene ring, along with a sulfonyl chloride functional group. These structural characteristics influence its reactivity and biological activity.

Synthesis

The synthesis of 5-chloro-6-methoxynaphthalene-2-sulfonyl chloride typically involves the following steps:

- Formation of Naphthalene Derivative : Starting from naphthalene, chlorination introduces the chlorine atom.

- Methoxylation : The methoxy group is introduced through methylation reactions.

- Sulfonylation : The sulfonyl chloride group is added, completing the synthesis.

This multi-step process allows for the production of derivatives that may exhibit enhanced biological activities.

Anticancer Properties

Research indicates that 5-chloro-6-methoxynaphthalene-2-sulfonyl chloride and its derivatives possess significant anticancer properties. Preliminary studies have shown promising results against various cancer cell lines, particularly colorectal cancer cells such as HCT-116 and Caco-2.

Case Study Findings :

- In vitro assays demonstrated that synthesized compounds derived from 5-chloro-6-methoxynaphthalene-2-sulfonyl chloride exhibited high potency against cancer cell lines in the NCI-60 panel. For instance, compounds showed up to 50-fold selectivity for cancer cells compared to normal cells .

- Specific derivatives were observed to induce cell cycle arrest at the G1/S phase, leading to reduced cell viability in treated cancer cells .

The mechanism by which 5-chloro-6-methoxynaphthalene-2-sulfonyl chloride exerts its effects involves several pathways:

- Inhibition of Microtubule Polymerization : Similar to other sulfonamide derivatives, it may interfere with tubulin dynamics, leading to cell cycle arrest .

- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to elevate ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into how structural variations affect biological activity. Below is a table summarizing key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-6-methoxynaphthalene-2-sulfonyl chloride | C₁₁H₈ClO₃S | Chlorine at position 5; methoxy at position 6 |

| 6-Methoxynaphthalene-2-sulfonyl chloride | C₁₁H₉ClO₃S | Lacks chlorine; potential for different reactivity |

| Naphthalene-1-sulfonyl chloride | C₁₁H₉ClO₂S | Sulfonyl group at position 1; different biological profile |

Q & A

Q. What safety protocols mitigate risks during high-throughput screening?

- Methodological Answer :

- Risk Assessment : Evaluate acute toxicity (LD₅₀) and mutagenicity via Ames test.

- Engineering Controls : Use fume hoods with HEPA filters and automated dispensing systems.

- PPE : Butyl rubber gloves and full-face respirators for aerosol-prone steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。